1-(2,4-Dibromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

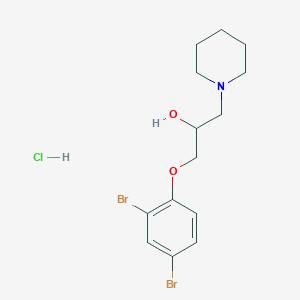

1-(2,4-Dibromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a halogenated aryloxypropanolamine derivative with a piperidine substituent. Its structure comprises a central propan-2-ol backbone, where the hydroxyl group is substituted with a 2,4-dibromophenoxy moiety, and the secondary amine is part of a piperidine ring. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2NO2.ClH/c15-11-4-5-14(13(16)8-11)19-10-12(18)9-17-6-2-1-3-7-17;/h4-5,8,12,18H,1-3,6-7,9-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQKQITZNUNNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dibromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C15H22Br2ClNO2 and a molecular weight of 443.6 g/mol, is primarily explored in pharmacological research due to its structural features that suggest various therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including but not limited to:

- Antimicrobial Properties : Studies have shown that derivatives of dibromophenoxy compounds can demonstrate significant antimicrobial activity against various pathogens.

- Neuropharmacological Effects : The piperidine moiety suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition.

- Anti-inflammatory Activity : Some studies indicate that similar compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of dibromophenoxy derivatives, including this compound. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-64 µg/mL for several strains tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuropharmacological Studies

In vitro assays demonstrated that the compound could modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance the release of serotonin, suggesting potential applications in mood disorders. Further research is needed to elucidate the mechanism of action and therapeutic potential.

Anti-inflammatory Effects

Research conducted on animal models showed that administration of this compound resulted in reduced inflammation markers in serum and tissue samples. The compound significantly lowered levels of cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a core propan-2-ol structure with modifications in the phenoxy and amine substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Halogenation vs. Adamantyl substitution () increases lipophilicity, likely improving blood-brain barrier penetration for CNS applications.

Amine Modifications Piperidine (target compound) vs. morpholine (): Piperidine’s six-membered ring with one nitrogen atom may offer different conformational flexibility and receptor interactions compared to morpholine’s oxygen-containing ring. Isopropylamine in propranolol () is a hallmark of classical beta-blockers, while tert-butylamine () could reduce metabolic degradation.

Pharmacological Implications Bromine atoms in the target compound may confer resistance to oxidative metabolism, extending half-life. Propranolol’s naphthyloxy group () is critical for beta-1 adrenergic receptor antagonism, suggesting the dibromophenoxy group in the target compound may target similar or distinct receptors.

Research Findings and Industrial Relevance

- Synthetic Accessibility: Compounds like 1-(2-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl are commercially available (), indicating established synthetic routes. The target compound’s dibromo variant may require specialized bromination steps.

- Toxicity Considerations: Propranolol’s hazards (cardiovascular toxicity ) highlight the need for safety profiling of halogenated analogs.

- Regulatory Status : Impurity standards for similar propan-2-ol derivatives (e.g., nadolol impurities ) suggest regulatory scrutiny of stereochemical purity and by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.